Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a synthetic heterocyclic compound with the molecular formula C14H14ClNO4 and a molecular weight of 295.72 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Scientific Research Applications
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar in structure but with a methyl group instead of methoxy groups.
Ethyl 4-chloroquinoline-3-carboxylate: Lacks the methoxy groups present in ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVVCRDDXQCTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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